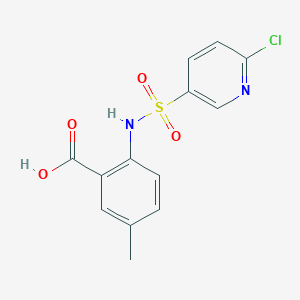
2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid is an organic compound that features a sulfonamide group attached to a chloropyridine ring and a methylbenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid typically involves the following steps:
Chlorination: The starting material, pyridine, is chlorinated to introduce a chlorine atom at the 6-position.
Sulfonamidation: The chlorinated pyridine undergoes sulfonamidation to form 6-chloropyridine-3-sulfonamide.
Coupling Reaction: The sulfonamide derivative is then coupled with 5-methylbenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chloropyridine and methylbenzoic acid moieties contribute to the overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid: Similar structure but with an additional chlorine atom.
6-Chloropyridine-3-sulfonamide: Lacks the methylbenzoic acid moiety.
5-Methylbenzoic acid: Lacks the sulfonamide and chloropyridine groups.
Uniqueness
2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
2-[(6-chloropyridin-3-yl)sulfonylamino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-8-2-4-11(10(6-8)13(17)18)16-21(19,20)9-3-5-12(14)15-7-9/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUYBMJGWVASBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

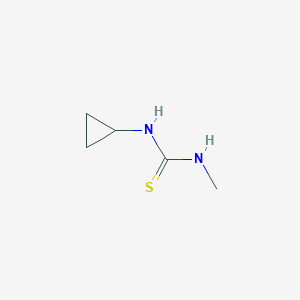
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2594178.png)
![N-[(FURAN-2-YL)METHYL]-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE](/img/structure/B2594179.png)
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)

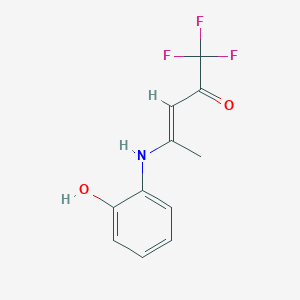
![N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2594184.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)
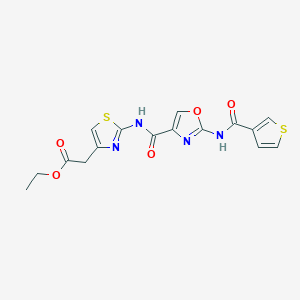
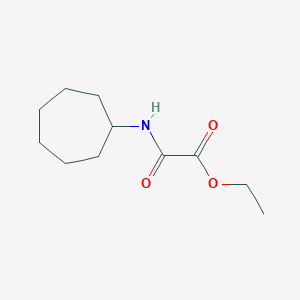
![2-[(2-methylphenoxy)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2594190.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594193.png)

